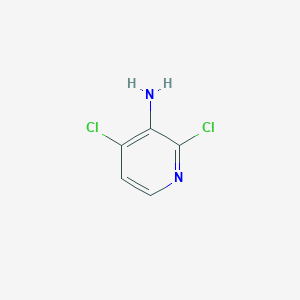

3-Amino-2,4-dichloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJYSZWQVCWDQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431811 | |

| Record name | 3-Amino-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173772-63-9 | |

| Record name | 3-Amino-2,4-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-2,4-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-2,4-dichloropyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document details a robust two-step synthetic pathway, commencing from 2,4-dihydroxy-3-nitropyridine. The protocols provided are based on established chemical literature, offering a clear and reproducible methodology for laboratory synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the conversion of 2,4-dihydroxy-3-nitropyridine to 2,4-dichloro-3-nitropyridine. This is followed by the selective reduction of the nitro group to an amine, yielding the final product.

Figure 1: Two-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-3-nitropyridine from 2,4-dihydroxy-3-nitropyridine

This procedure details the dichlorination of 2,4-dihydroxy-3-nitropyridine using phosphorus oxychloride.

Materials:

-

2,4-dihydroxy-3-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Diisopropylethylamine (DIPEA)

-

Ice-water

-

Heptane

-

Celite

Procedure:

-

In a reaction vessel, suspend 2,4-dihydroxy-3-nitropyridine in phosphorus oxychloride.

-

Add diisopropylethylamine (DIPEA) to the suspension.

-

Heat the reaction mixture to approximately 100°C. The reaction is typically complete within 4 hours, which can be monitored by HPLC.[1]

-

After completion, cool the reaction mixture to room temperature (20°C).

-

Carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and water. A tan solid will precipitate.

-

Allow the ice to melt completely and then filter the mixture through a sintered glass funnel.

-

Air-dry the product overnight, followed by drying in a vacuum oven to a constant weight. This yields 2,4-dichloro-3-nitropyridine as an off-white solid.[1]

-

For further purification, the product can be recrystallized from heptane. Suspend the solid in heptane and heat to reflux. Any residual water can be removed by azeotropic distillation. Filter the hot solution through Celite and allow it to cool to induce crystallization.

Step 2: Synthesis of this compound from 2,4-dichloro-3-nitropyridine

This procedure describes the reduction of the nitro group of 2,4-dichloro-3-nitropyridine to an amino group.

Materials:

-

2,4-dichloro-3-nitropyridine

-

Reducing agent (e.g., Zinc powder and Hydrochloric acid, or a hydrogenation setup with a suitable catalyst like Pd/C)

-

Appropriate solvent (e.g., ethanol or ethyl acetate for hydrogenation)

Procedure (Illustrative example using Zn/HCl):

-

In a reaction flask, dissolve 2,4-dichloro-3-nitropyridine in a suitable solvent such as ethanol.

-

Add an excess of zinc powder to the solution.

-

Slowly add concentrated hydrochloric acid dropwise to the stirred mixture. The reaction is exothermic and should be controlled by the rate of acid addition and external cooling if necessary.

-

Continue stirring until the reaction is complete, as monitored by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture to remove the excess zinc powder.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

III. Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2,4-dichloro-3-nitropyridine, a critical intermediate in the production of this compound.

| Starting Material | Reagents | Reaction Temperature | Reaction Time | Product | Yield |

| 2,4-dihydroxy-3-nitropyridine | Phosphorus oxychloride, DIPEA | 100°C ± 5°C | 4 hours | 2,4-dichloro-3-nitropyridine | 96% |

Table 1: Summary of quantitative data for the synthesis of the key intermediate.[1]

IV. Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product, highlighting the key transformations and intermediates.

Figure 2: Logical workflow of the synthesis of this compound.

References

An In-depth Technical Guide to 3-Amino-2,4-dichloropyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,4-dichloropyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an amino group and two chlorine atoms on the pyridine ring, makes it a valuable precursor for the development of novel pharmaceutical and agrochemical agents. The reactivity of the amino group and the potential for nucleophilic substitution of the chlorine atoms allow for a wide range of chemical modifications, enabling the synthesis of diverse molecular scaffolds. This document provides a comprehensive overview of the chemical properties, structure, and synthetic considerations for this compound, tailored for professionals in research and development.

Chemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in synthetic chemistry. While specific experimental data for this particular isomer is limited in publicly available literature, the properties of closely related isomers provide valuable context.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.01 g/mol | [1] |

| Appearance | Off-white solid (reported for the isomer) | [1] |

| CAS Number | 173772-63-9 | [1] |

| Purity | ≥ 98% | [1] |

| Storage Temperature | 4°C |

-

3-Amino-2,5-dichloropyridine: 124-129 °C

-

3-Amino-2,6-dichloropyridine: 117.0-126.0 °C

Chemical Structure

The structural characteristics of this compound define its reactivity and potential for forming complex molecules.

| Identifier | Value |

| IUPAC Name | 2,4-dichloropyridin-3-amine |

| SMILES String | N1=C(C=C(C=C1Cl)Cl)N (Canonical) |

| InChI Key | InChI=1S/C5H4Cl2N2/c6-4-2-3(8)5(7)9-1-4/h1-2H,8H2 |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of related compounds. The following is an illustrative protocol for the synthesis of a dichlorinated aminopyridine, which can be adapted by skilled chemists.

Illustrative Synthesis: Amination of a Dichloropyridine

This protocol describes a general method for the nucleophilic substitution of a chlorine atom on a dichloropyridine with an amino group.

Materials:

-

2,4-Dichloropyridine

-

Ammonia (aqueous or as ammonium hydroxide)

-

Solvent (e.g., ethanol, DMSO)

-

Pressure vessel (if required for higher temperatures)

Procedure:

-

In a suitable pressure vessel, dissolve 2,4-dichloropyridine (1 equivalent) in the chosen solvent.

-

Add an excess of the ammonia source (e.g., concentrated ammonium hydroxide, 5-10 equivalents).

-

Seal the vessel and heat the reaction mixture to a temperature between 100-150°C. The optimal temperature and reaction time will need to be determined empirically.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Characterization: The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Biological Activity and Applications

Derivatives of aminodichloropyridine are recognized as important intermediates in the development of pharmaceuticals and agrochemicals.[1] While specific biological activities and signaling pathways for this compound are not extensively documented, the broader class of aminopyridines has shown a range of biological effects.

Notably, some aminopyridine derivatives have been investigated for their potential as:

-

Antimicrobial agents

-

Anti-cancer therapeutics

-

Plant growth regulators

The mechanism of action for such compounds can be diverse. For instance, some aminopyrimidine-related compounds function as inhibitors of specific enzymes, such as kinases, which are often implicated in cell signaling pathways related to cell growth and proliferation. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound and its derivatives.

Visualizations

To aid in the understanding of the relationships between the different aspects of this compound, the following diagrams are provided.

Caption: Overview of this compound Information.

Caption: A potential workflow for the synthesis of this compound.

References

Section 1: Chemical Identity and Physicochemical Properties

Technical In-Depth Guide: Characterization of CAS Number 81340-45-8

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific CAS number 81340-45-8 did not yield any matching chemical entity in publicly available chemical databases. The information provided below pertains to compounds with similar numerical identifiers that were found during the search process, and it is possible that the requested CAS number contains a typographical error.

No compound with the CAS number 81340-45-8 could be identified. However, information was retrieved for compounds with numerically similar CAS numbers, which are presented below for consideration.

Alternative Compound 1: 4-Formyl-3-methoxybenzonitrile

-

Synonyms: 2-Methoxy-4-cyanobenzaldehyde, 4-Cyano-2-methoxybenzaldehyde[1][2]

-

Molecular Weight: 161.16 g/mol [3]

-

Appearance: White to light yellow powder[2]

-

Application: An important pharmaceutical intermediate used in the synthesis of Finerenone[2][3]

Table 1.1: Physicochemical Data for 4-Formyl-3-methoxybenzonitrile

| Property | Value | Source |

| Melting Point | 109-111 °C | [1] |

| Boiling Point | 318 °C | [1] |

| Density | 1.2±0.1 g/cm³ | [1] |

| Flash Point | 138 °C | [1] |

| Assay | 99% (by HPLC) | [2] |

Alternative Compound 2: 10-Undecenal

-

Synonyms: Undecylenic aldehyde, Aldehyde C-11 undecylenic[6][8][9]

-

Molecular Weight: 168.28 g/mol [8]

-

Appearance: Colorless to light yellow liquid[9]

-

Organoleptic Properties: Fatty, waxy, citrus, rose, sweet[6]

Table 1.2: Physicochemical Data for 10-Undecenal

| Property | Value | Source |

| Boiling Point | 42 °C @ 0.05 Torr | [7] |

| Density | 0.84 g/cm³ | [7] |

| Vapor Density | >1 (vs air) | |

| Refractive Index | n20/D 1.443 (lit.) | |

| Flash Point | > 60 °C (closed cup) | |

| Storage Temperature | 2-8°C |

Section 2: Analytical Characterization and Experimental Protocols

Due to the lack of information for CAS number 81340-45-8, this section will outline general analytical methodologies that are commonly employed for the characterization of organic compounds, with specific examples where available from the alternative compounds.

2.1 Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the chemical structure of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule. For 10-Undecenal, IR spectra have been recorded using various techniques including capillary cell (neat), ATR-neat, and vapor phase[9].

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds.[10][11][12]

2.2 Chromatographic Methods

Chromatography is essential for separating components of a mixture and determining the purity of a substance.

-

High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. It is used to determine the assay of 4-Formyl-3-methoxybenzonitrile, with a reported purity of 99%[2]. HPLC can be coupled with various detectors, including UV, fluorescence, or diode-array detection[10][11].

-

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it is a powerful tool for purity assessment and identification.

Experimental Protocol: General HPLC Method for Purity Determination

A general protocol for determining the purity of a pharmaceutical intermediate like 4-Formyl-3-methoxybenzonitrile would involve the following steps:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has maximum absorbance.

-

Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., the mobile phase).

-

Injection Volume: Typically 5-20 µL.

-

Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Figure 2.1: General Experimental Workflow for HPLC Analysis

Caption: A generalized workflow for determining compound purity using HPLC.

Section 3: Biological Activity and Signaling Pathways

No biological activity or signaling pathway information is available for the requested CAS number 81340-45-8.

For the alternative compound, 4-Formyl-3-methoxybenzonitrile , it is known to be an intermediate in the synthesis of Finerenone[2][3]. Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist. The signaling pathway it affects is central to its therapeutic action.

Signaling Pathway of Finerenone (Synthesized from 4-Formyl-3-methoxybenzonitrile)

Finerenone acts by blocking the mineralocorticoid receptor, which is activated by aldosterone. Overactivation of the MR can lead to inflammation and fibrosis in the kidneys and heart. By antagonizing this receptor, Finerenone reduces these detrimental effects.

Figure 3.1: Simplified Signaling Pathway of Mineralocorticoid Receptor Antagonism

Caption: Finerenone blocks aldosterone-mediated MR activation.

Conclusion

While no specific data could be found for CAS number 81340-45-8, this guide provides a comprehensive overview of the characterization data and relevant biological context for numerically similar and potentially intended compounds. The presented experimental methodologies and data visualization frameworks serve as a template for the in-depth analysis required by researchers and drug development professionals. It is recommended to verify the CAS number to ensure accurate data retrieval for the compound of interest.

References

- 1. echemi.com [echemi.com]

- 2. Buy 4-Cyano-2-methoxybenzaldehyde (CAS 21962-45-8) [punagri.com]

- 3. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]

- 4. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

- 5. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [sigmaaldrich.com]

- 6. 10-undecenal (aldehyde C-11 undecylenic), 112-45-8 [thegoodscentscompany.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. scbt.com [scbt.com]

- 9. 10-Undecenal | C11H20O | CID 8187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical method for determination of dinitropyrenes using gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Amino-2,4-dichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of 3-Amino-2,4-dichloropyridine, a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental spectra in the public domain, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, offering predicted data, detailed experimental protocols, and a logical workflow for the spectroscopic characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and MS analysis of this compound. These predictions are derived from the analysis of similar compounds, including various aminopyridines and dichloropyridines.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 7.5 - 7.8 | Doublet | 1H | H-6 | Expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent nitrogen atom. The coupling constant (J) with H-5 would be in the range of 5-6 Hz. |

| ~ 6.8 - 7.1 | Doublet | 1H | H-5 | Expected to be upfield relative to H-6. The coupling constant (J) with H-6 would be in the range of 5-6 Hz. |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 150 - 155 | C-6 | Carbon adjacent to the ring nitrogen is expected to be significantly downfield. |

| ~ 145 - 150 | C-2 or C-4 | Carbons bearing chlorine atoms will be deshielded. |

| ~ 140 - 145 | C-4 or C-2 | The relative shifts of C-2 and C-4 will depend on the combined electronic effects of the substituents. |

| ~ 135 - 140 | C-3 | Carbon attached to the amino group. |

| ~ 115 - 120 | C-5 | The carbon atom not directly substituted with a heteroatom or halogen is expected to be the most upfield. |

Solvent: CDCl₃ or DMSO-d₆. Reference: Solvent signal.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H asymmetric and symmetric stretching (doublet) |

| 1620 - 1580 | Strong | N-H bending (scissoring) |

| 1580 - 1550 | Strong | C=N and C=C stretching (pyridine ring) |

| 1450 - 1400 | Medium | Aromatic ring stretching |

| 1300 - 1200 | Medium | C-N stretching |

| 850 - 750 | Strong | C-Cl stretching |

| 800 - 700 | Strong | C-H out-of-plane bending |

Sample Preparation: KBr pellet or thin solid film.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity | Assignment | Notes |

| 162 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) | The molecular ion peak. |

| 164 | Moderate | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) | The presence of two chlorine atoms will result in a characteristic isotopic pattern with a ratio of approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺. |

| 166 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) | |

| 127 | Moderate | [M-Cl]⁺ | Loss of a chlorine atom is a likely fragmentation pathway. |

| 100 | Moderate | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh 5-10 mg of the solid sample into a clean, dry vial.[1]

-

Add approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).[1]

-

Gently agitate the vial to ensure complete dissolution of the solid.

-

If any solid remains undissolved, filter the solution or carefully transfer the supernatant to a clean 5 mm NMR tube.[1]

-

The final sample volume in the NMR tube should be approximately 4-5 cm in height.[1]

2.1.2. ¹H NMR Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

2.1.3. ¹³C NMR Acquisition

-

Tune the NMR probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to a standard range for organic molecules (e.g., 0 to 220 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

-

Process the FID, phase, and baseline correct the spectrum as described for ¹H NMR.

-

Reference the spectrum to the solvent signal.

Infrared (IR) Spectroscopy

2.2.1. Thin Solid Film Method

-

Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[2]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

-

If the resulting film is too thin (weak absorption), add another drop of the solution and allow it to dry. If it is too thick (peaks are saturated), clean the plate and use a more dilute solution.[2]

-

Place the salt plate in the sample holder of the FT-IR spectrometer.[2]

-

Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

2.3.1. Sample Preparation

-

Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.[3]

-

Dilute this stock solution with the same solvent to a final concentration in the range of 1-10 µg/mL.[3]

-

If any precipitation occurs, the solution must be filtered before analysis to prevent blockages in the instrument.[3]

-

Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap.[3]

2.3.2. EI-MS Acquisition

-

Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC) inlet. For less volatile solids, a direct insertion probe can be used.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

The detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis process.

References

An In-depth Technical Guide on the Solubility of 3-Amino-2,4-dichloropyridine in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Aminodichloropyridine Isomers

While specific solubility data for 3-Amino-2,4-dichloropyridine is unavailable, a comparative analysis of the physical properties of its isomers can offer initial insights into its potential behavior in different solvent systems. The following table summarizes available data for this compound and its isomers.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | 173772-63-9 | C₅H₄Cl₂N₂ | 163.01 | Not Available | Not Available |

| 3-Amino-2,5-dichloropyridine | 78607-32-6 | C₅H₄Cl₂N₂ | 163.01 | 124-129 | Yellow to brown crystalline powder[1] |

| 3-Amino-2,6-dichloropyridine | 62476-56-6 | C₅H₄Cl₂N₂ | 163.01 | 117.0-126.0 | White to yellow to brown crystals or powder[2] |

| 4-Amino-3,5-dichloropyridine | 22889-78-7 | C₅H₄Cl₂N₂ | 163.01 | Not Available | Not Available |

| 3-Amino-2-chloropyridine | 6298-19-7 | C₅H₅ClN₂ | 128.56 | 76-78 | Crystals[3] |

Note: The lack of a reported melting point for this compound in the searched resources suggests that this compound may be less common or that its properties are not as widely documented as its isomers.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the gravimetric method. This method is straightforward and relies on the precise measurement of mass.

2.1. Objective

To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature.

2.2. Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with a hot plate

-

Temperature probe

-

Vials or flasks with secure caps

-

Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Pipettes

2.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial/flask to prevent solvent evaporation.

-

Place the vial/flask in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.[4] The time required for equilibrium may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is preferred as it allows for evaporation at a lower temperature.

-

Continue heating until all the solvent has evaporated and a constant mass of the dry solute is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

2.4. Data Analysis and Calculation

-

Mass of the solute (m_solute):

-

m_solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

-

Mass of the solvent (m_solvent):

-

m_solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

-

Solubility (S):

-

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

-

S ( g/100 g solvent) = (m_solute / m_solvent) * 100

-

To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required:

-

Volume of solvent (V_solvent) = m_solvent / density_solvent

-

S ( g/100 mL solvent) = (m_solute / V_solvent) * 100

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

References

An In-depth Technical Guide to 3-Amino-2,4-dichloropyridine: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-2,4-dichloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. The document details its discovery and historical synthesis, presents its physicochemical properties in a structured format, and outlines a detailed experimental protocol for its preparation. Furthermore, it includes visualizations of its synthetic pathway and its role in the preparation of a biologically active compound.

Discovery and History

The precise date and discoverer of this compound are not prominently documented in readily available literature. However, its synthesis and utility are intrinsically linked to the development of substituted pyridines in medicinal and agricultural chemistry. The primary route to its synthesis involves the reduction of its precursor, 2,4-dichloro-3-nitropyridine. The synthesis of this nitro compound is a key historical step. An early method for the preparation of dichloronitropyridines involved the nitration of 2,4-dihydroxypyridine followed by chlorination. A significant development in the synthesis of 2,4-dichloro-3-nitropyridine was outlined in a patent describing the reaction of 2,4-dihydroxy-3-nitropyridine with phosphorus oxychloride.[1] This provided a viable route to the necessary precursor for this compound. The subsequent reduction of the nitro group to an amine is a standard chemical transformation, and the method described in a 2008 article in Bioorganic and Medicinal Chemistry represents a well-established and efficient procedure for obtaining this compound.[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Molecular Formula | C₅H₄Cl₂N₂ | [3] |

| Molecular Weight | 163.00 g/mol | [3] |

| Appearance | Off-white to light yellow or brown solid | [2] |

| Boiling Point | 265 °C | [2] |

| Density | 1.497 g/cm³ | [2] |

| Flash Point | 114 °C | [2] |

| pKa | 0.72 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2–8 °C, under inert gas (nitrogen or Argon) | [2] |

| CAS Number | 173772-63-9 | [3] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is achieved through the reduction of 2,4-dichloro-3-nitropyridine using iron powder in acetic acid.[2]

Experimental Protocol

Materials:

-

2,4-Dichloro-3-nitropyridine (2.058 g, 10 mmol)

-

Iron powder (1.9191 g, 34.4 mmol)

-

Glacial acetic acid (10 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

Ice water

Procedure:

-

Under a nitrogen atmosphere, dissolve 2,4-Dichloro-3-nitropyridine (2.058 g, 10 mmol) in glacial acetic acid (10 mL).

-

Add iron powder (1.9191 g, 34.4 mmol) to the solution.

-

Heat the reaction mixture to 40 °C and stir for 2 hours.

-

After the reaction is complete, pour the mixture into ice water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Wash the combined organic phases with saturated sodium bicarbonate solution (1 x 100 mL).

-

Back-extract the aqueous layer with ethyl acetate (100 mL).

-

Combine all organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Yield: 1.510 g (87%) of this compound.[2]

Synthetic Pathway Visualization

The synthesis of this compound from its nitro precursor is a straightforward reduction reaction.

Application in the Synthesis of a Neuropeptide Y5 Receptor Antagonist

This compound serves as a crucial building block in the synthesis of more complex molecules with biological activity. For instance, it is a key intermediate in the preparation of a series of pyrrolo[3,2-d]pyrimidine derivatives that act as neuropeptide Y5 receptor antagonists, which have potential applications in the treatment of obesity. The following diagram illustrates the initial step where this compound is utilized.

Spectroscopic Data

Safety Information

This compound is classified as an irritant. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

3-Amino-2,4-dichloropyridine: A Chemical Intermediate Awaiting Biological Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-2,4-dichloropyridine is a substituted pyridine molecule primarily recognized and utilized as a key chemical intermediate in the synthesis of a diverse range of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Despite its application as a building block for biologically active compounds, a thorough review of the scientific literature reveals a significant gap in the understanding of its own intrinsic mechanism of action. Currently, there is no publicly available data from dedicated biological assays, such as enzyme inhibition studies or receptor binding assays, that would elucidate its specific molecular targets or signaling pathways. This whitepaper serves to consolidate the existing knowledge of this compound, highlighting its established role as a synthetic precursor and underscoring the absence of direct research into its pharmacological or biological effects.

Current Understanding and Application

This compound is a stable and reactive compound, a property attributed to its pyridine ring structure substituted with two chlorine atoms and an amino group.[1] This configuration makes it a versatile reagent for further chemical modifications. Its primary utility lies in its role as a starting material for the synthesis of:

-

Pharmaceutical Agents: The amino group provides a reactive site for the addition of other functional groups, enabling the construction of more elaborate molecules with potential therapeutic activities.[1]

-

Agrochemicals: It serves as a precursor for the development of novel herbicides and fungicides, contributing to crop protection.[1]

While the broader classes of aminopyridines and dichloropyridines contain compounds with well-defined biological activities, it is crucial to note that these mechanisms cannot be directly extrapolated to this compound. For instance, the well-known compound 4-aminopyridine acts as a potassium channel blocker, a mechanism that has been extensively studied. However, no such characterization is available for this compound.

The Unexplored Biological Landscape

A comprehensive search of scientific databases and patent literature for studies on the biological activity of this compound itself did not yield any specific results. There is a lack of published research on:

-

Molecular Targets: No specific enzymes, receptors, or other biomolecules have been identified as direct targets of this compound.

-

Signaling Pathways: Consequently, there is no information on any signaling cascades that might be modulated by this compound.

-

Quantitative Biological Data: Data such as IC50 values, Ki values, or other metrics of biological activity are not available.

-

Experimental Protocols: As no biological studies have been published, there are no associated experimental methodologies to report.

The absence of this information prevents the creation of signaling pathway diagrams, quantitative data tables, or detailed experimental protocols as requested.

Future Directions and Opportunities

The lack of data on the biological mechanism of action of this compound represents a knowledge gap but also an opportunity for new avenues of research. High-throughput screening campaigns could be employed to assess its activity against a wide range of biological targets. Should any significant "hits" be identified, further focused studies could then be initiated to characterize its mechanism of action.

Such research could potentially uncover novel biological activities for this readily available chemical entity, expanding its utility beyond its current role as a synthetic intermediate.

Conclusion

In its current state of knowledge, this compound is best understood as a versatile chemical building block. While it plays a crucial role in the synthesis of bioactive compounds, its own biological properties remain uncharacterized. For researchers, scientists, and drug development professionals, it is important to recognize this compound for its synthetic utility while being aware that its mechanism of action is, as of now, an uncharted area of scientific inquiry. Any consideration of this molecule for its direct biological effects would require foundational research to be conducted.

References

Potential Biological Activity of 3-Amino-2,4-dichloropyridine: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the biological activity of 3-Amino-2,4-dichloropyridine is limited in publicly available scientific literature. This guide, therefore, explores its potential biological activities by examining structurally related aminopyridine derivatives. The information presented is intended to serve as a foundation for future research and drug discovery efforts.

Introduction

This compound is a halogenated aminopyridine derivative that primarily serves as a versatile chemical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its structural features, including the pyridine core, an amino group, and two chlorine substituents, provide reactive sites for further chemical modifications, making it an attractive scaffold for medicinal chemistry. While direct biological studies on this compound are not extensively reported, the well-documented and diverse biological activities of its isomers and other aminopyridine analogs suggest a strong potential for this compound to exhibit a range of pharmacological effects.

This technical guide provides an in-depth overview of the potential biological activities of this compound by drawing parallels with its structural relatives. It is designed for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

Inferred Biological Activities from Structural Analogs

The biological activities of various aminopyridine derivatives offer insights into the potential therapeutic applications of this compound. The aminopyridine scaffold is a common feature in molecules targeting a wide array of biological processes.

Antimicrobial and Antifungal Potential

Several chlorinated aminopyridine derivatives have demonstrated notable antimicrobial properties. For instance, 4-Amino-3,5-dichloropyridine has been reported to possess antibacterial and anti-cancer activity.[2][3][4][5] This suggests that this compound could be investigated for its efficacy against various bacterial and fungal strains.

Anticancer Potential

The pyridine nucleus is a key pharmacophore in many anticancer agents. Derivatives of 4-Amino-3,5-dichloropyridine have been explored for their anti-cancer properties.[3][4][5] Furthermore, various other aminopyridine-based compounds have been synthesized and evaluated as potential anticancer agents, targeting different mechanisms within cancer cells.

Agrochemical Applications

The use of aminopyridine derivatives in agriculture is well-established. 4-Amino-2-chloropyridine is a known pesticide and an intermediate in the synthesis of forchlorfenuron, a plant growth regulator.[6] Given that this compound is also used as an intermediate in agrochemical synthesis, it is plausible that the molecule itself or its derivatives could exhibit herbicidal, insecticidal, or plant growth-regulating activities.[1]

Neurological and Other Therapeutic Areas

The aminopyridine scaffold is present in drugs targeting the central nervous system. For example, aminopyridines have been investigated for their potential in treating neurodegenerative disorders. While there is no direct evidence for this compound, the broader class of aminopyridines has shown activity at various receptors and ion channels in the nervous system.

Quantitative Data from Structurally Related Compounds

To provide a tangible basis for potential activity, the following table summarizes quantitative data from biological studies of aminopyridine derivatives that are structurally related to this compound. This data can serve as a benchmark for future screening assays.

| Compound Class | Target/Activity | Quantitative Data (Example) | Reference |

| Amino-3,5-dicyanopyridines | Adenosine A1 Receptor Affinity | Ki values in the nanomolar range | [7] |

| 3,5-Diaryl-2-aminopyridines | Antimalarial (Plasmodium falciparum) | IC50 values in the nanomolar range | |

| 4-Amino-3,5-dichloropyridine | Antibacterial | Minimum Inhibitory Concentration (MIC) values | [2] |

Proposed Experimental Protocols for Biological Screening

Researchers interested in evaluating the biological activity of this compound can adapt established experimental protocols used for similar compounds.

General Workflow for Preliminary Biological Screening

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel compound like this compound.

Figure 1: A generalized workflow for the initial biological screening of this compound.

Detailed Methodologies

a) In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Culture: Plate human cell lines (e.g., HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Antibacterial Susceptibility Testing (Broth Microdilution):

-

Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Compound Preparation: Prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways and Molecular Targets

Based on the activities of related compounds, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical interaction based on the known targets of other aminopyridine derivatives.

Figure 2: Potential signaling pathways that could be modulated by this compound.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking, its structural similarity to a range of biologically active aminopyridine derivatives provides a strong rationale for its investigation as a potential therapeutic or agrochemical agent. The information and proposed experimental workflows in this guide offer a starting point for researchers to explore the pharmacological profile of this compound. Future studies should focus on a systematic screening of this compound against a diverse panel of biological targets to uncover its potential activities and mechanisms of action. Such research could lead to the development of novel drugs or agrochemicals with improved efficacy and safety profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-3,5-dichloropyridine | 22889-78-7 | FA16332 [biosynth.com]

- 3. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 7. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-2,4-dichloropyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Core Compound: 3-Amino-2,4-dichloropyridine

This compound is a halogenated pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring an amino group and two chlorine atoms on the pyridine ring, provides multiple reactive sites for derivatization, allowing for the synthesis of a diverse range of analogs with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₂ |

| Molecular Weight | 163.01 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 88-92 °C |

| CAS Number | 173772-63-9 |

Synthetic Pathways and Derivatization

The chemical versatility of this compound allows for a variety of derivatization strategies to explore its structure-activity relationship (SAR). Key reactions include N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions.

Amide Synthesis

The amino group of this compound can be readily acylated to form a wide array of amide derivatives. This is a common strategy to introduce diverse functionalities and modulate the compound's biological activity.[1]

Experimental Protocol: General Procedure for Amide Synthesis

-

Dissolution: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

-

Acylation: Slowly add the desired acylating agent (e.g., acid chloride or anhydride) (1.1 equivalents) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Examples of Synthesized Amide Derivatives of this compound (Hypothetical Data)

| Derivative | R Group | Yield (%) |

| 1a | -COCH₃ | 85 |

| 1b | -COPh | 78 |

| 1c | -CO(CH₂)₂Ph | 82 |

Suzuki-Miyaura Cross-Coupling

The chlorine atoms on the pyridine ring, particularly at the 2- and 4-positions, are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl and heteroaryl substituents, significantly expanding the chemical diversity of the derivatives.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.[2]

Table 3: Examples of Suzuki Coupling Products from this compound (Hypothetical Data)

| Derivative | Aryl/Heteroaryl Group | Position of Substitution | Yield (%) |

| 2a | Phenyl | 4 | 65 |

| 2b | 4-Methoxyphenyl | 4 | 72 |

| 2c | Thiophen-2-yl | 2 | 58 |

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of this compound is limited in the public domain, the broader class of aminopyridines and their halogenated analogs have shown promise in various therapeutic areas.

Anticancer Activity

Derivatives of related aminopyridines and aminopyrimidines have demonstrated significant anticancer activity.[3][4] For example, 2,4-diaminopyrimidine derivatives have shown potent antitumor activities against various cancer cell lines, including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast).[4] The mechanism of action for some of these compounds involves the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[4] It is plausible that derivatives of this compound could exhibit similar properties.

Table 4: Hypothetical Anticancer Activity of this compound Derivatives

| Derivative | Target Cell Line | IC₅₀ (µM) |

| 1b | MCF-7 | 8.5 |

| 2a | A549 | 12.3 |

| 2b | HCT-116 | 9.8 |

Antimicrobial Activity

Substituted aminopyridine scaffolds are also known to possess antimicrobial properties.[5] The introduction of different functional groups through derivatization can modulate the antimicrobial spectrum and potency. For instance, certain N-(substituted)-quinoline-3-carboxamides containing a dichlorophenyl moiety have been synthesized and shown to have moderate to excellent antibacterial and antifungal activity.[5]

Table 5: Hypothetical Antimicrobial Activity of this compound Derivatives

| Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 1a | Staphylococcus aureus | 16 |

| 1c | Escherichia coli | 32 |

| 2c | Candida albicans | 8 |

Kinase Inhibitory Activity

The pyridine core is a common scaffold in the design of kinase inhibitors.[6][7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[6] The development of selective kinase inhibitors is a major focus of modern drug discovery. Derivatives of 3-amino-1,2,4-triazine have been identified as selective PDK1 inhibitors with therapeutic potential in pancreatic cancer.[7] Given the structural similarities, this compound derivatives represent a promising starting point for the development of novel kinase inhibitors.

Experimental Workflows and Signaling Pathways

General Workflow for Synthesis and Screening

The development of novel this compound derivatives typically follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for the development of this compound derivatives.

Hypothetical Kinase Inhibition Signaling Pathway

Should a derivative of this compound be identified as a kinase inhibitor, it would likely interfere with a specific cellular signaling pathway. The diagram below illustrates a hypothetical scenario where a derivative inhibits a kinase involved in a cancer-related pathway.

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

Conclusion and Future Directions

This compound is a valuable scaffold with significant potential for the development of novel therapeutic agents. Its versatile chemistry allows for the synthesis of a wide range of derivatives, which can be screened for various biological activities. While current research on this specific core is limited, the promising activities of related aminopyridine analogs in oncology and infectious diseases warrant further investigation. Future research should focus on the systematic derivatization of the this compound core, followed by comprehensive biological screening to identify lead compounds for further development. Elucidating the mechanism of action of any active compounds will be crucial for their optimization and potential clinical translation.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemijournal.com [chemijournal.com]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 7. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint for 3-Amino-2,4-dichloropyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the quantum chemical calculations of 3-Amino-2,4-dichloropyridine. Due to the absence of specific published computational studies on this molecule, this document outlines a robust, standard methodology based on widely accepted theoretical chemistry protocols for similar pyridine derivatives. This guide provides the necessary framework to perform these calculations, interpret the results, and apply them in a drug development context.

Theoretical Framework: Density Functional Theory (DFT)

At the core of modern computational chemistry, Density Functional Theory (DFT) offers a favorable balance between accuracy and computational cost for studying molecular systems. For a molecule like this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a common and reliable choice. This functional combines the strengths of both Hartree-Fock theory and DFT.

To accurately describe the electronic structure of this molecule, which contains chlorine atoms, a basis set that includes polarization and diffuse functions is recommended. The 6-311++G(d,p) basis set is a suitable option, providing flexibility for the electron distribution, which is crucial for accurately modeling the effects of the electronegative chlorine and nitrogen atoms.

Computational Workflow

The quantum chemical analysis of this compound would typically follow a multi-step computational protocol. The logical flow of this process is visualized in the diagram below.

Geometry Optimization

The first step involves determining the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through a geometry optimization calculation, where the total energy of the molecule is minimized with respect to the positions of its nuclei. The resulting optimized structure corresponds to a stationary point on the potential energy surface.

Expected Data Output: The optimized geometrical parameters would be presented in a tabular format for clarity.

| Parameter | Atom 1 | Atom 2 | Value (Å or °) |

| Bond Length | C2 | C3 | Calculated Value |

| Bond Length | C3 | N(amino) | Calculated Value |

| Bond Angle | C2 | C3 | C4 |

| Dihedral Angle | C2 | C3 | C4 |

| (Note: This table is a template for presenting the calculated data.) |

Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry represents a true energy minimum.

-

Prediction of Vibrational Spectra: The calculated frequencies correspond to the vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectra.

Expected Data Output: The calculated vibrational frequencies and their corresponding assignments would be tabulated.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Calculated Value | N-H stretch |

| Calculated Value | C-Cl stretch |

| Calculated Value | Pyridine ring deformation |

| (Note: This table is a template for presenting the calculated data.) |

Analysis of Electronic Properties

With the optimized molecular geometry, a deeper analysis of the electronic structure can be undertaken to understand the molecule's reactivity and electronic behavior.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Expected Data Output:

| Parameter | Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

| (Note: This table is a template for presenting the calculated data.) |

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are critical in drug-receptor binding.

Expected Data Output:

| Atom | Mulliken Charge (a.u.) |

| N(ring) | Calculated Value |

| C2 | Calculated Value |

| N(amino) | Calculated Value |

| Cl(C2) | Calculated Value |

| Cl(C4) | Calculated Value |

| (Note: This table is a template for presenting the calculated data.) |

Experimental Protocols

While this guide focuses on the theoretical approach, it is crucial to note that the computational results should ideally be validated against experimental data. Key experimental techniques would include:

-

X-ray Crystallography: To determine the solid-state molecular structure, providing a benchmark for the calculated bond lengths and angles.

-

FT-IR and FT-Raman Spectroscopy: To record the vibrational spectra of the molecule, which can be compared with the calculated frequencies.

-

UV-Vis Spectroscopy: To study the electronic transitions, which can be correlated with the calculated HOMO-LUMO gap.

Conclusion and Future Directions

The methodologies outlined in this technical guide provide a comprehensive framework for the quantum chemical investigation of this compound. The data generated from these calculations, including optimized geometry, vibrational frequencies, and electronic properties, are invaluable for understanding the molecule's intrinsic characteristics. For drug development professionals, this information can guide the design of new derivatives with improved pharmacological profiles by providing insights into reactivity, stability, and potential intermolecular interactions. Future work should focus on performing these calculations and corroborating the theoretical findings with experimental results to build a complete and accurate model of this molecule's behavior.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 3-Amino-2,4-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2,4-dichloropyridine is a versatile building block in medicinal chemistry and materials science. The presence of two chlorine atoms at positions 2 and 4, activated by the pyridine nitrogen, alongside an amino group at the 3-position, offers multiple avenues for functionalization. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals. This document provides detailed application notes and protocols for the use of this compound in Suzuki coupling reactions, including a discussion on regioselectivity, quantitative data from analogous systems, and detailed experimental procedures.

Regioselectivity in the Suzuki Coupling of 2,4-Dichloropyridines

The Suzuki coupling of 2,4-dichloropyridine derivatives can proceed at either the C2 or C4 position. The regioselectivity of this reaction is influenced by several factors, including the electronic nature of the pyridine ring, the steric environment around the chlorine atoms, and the specific palladium catalyst and ligands employed.

In many cases involving 2,4-dihalopyridines, the C4 position is preferentially functionalized. This is attributed to the favored oxidative addition of the palladium catalyst to the C4-halogen bond.[1] However, the outcome can be highly dependent on the reaction conditions. For instance, the choice of a sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote C4-selectivity in the cross-coupling of 2,4-dichloropyridines.[2] Conversely, other catalytic systems might favor reaction at the C2 position. For this compound, the electronic effect of the amino group at the C3 position may also influence the relative reactivity of the adjacent chlorine atoms. Therefore, careful optimization of the reaction conditions is crucial to achieve the desired regioselectivity.

Quantitative Data Summary

While specific quantitative data for the Suzuki coupling of this compound is not extensively reported in the literature, the following tables summarize typical reaction conditions and yields for the Suzuki coupling of analogous dichloropyridines and dichloropyrimidines with various arylboronic acids. This data provides a valuable starting point for reaction optimization.

Table 1: Suzuki Coupling of 2,4-Dichloropyrimidines with Arylboronic Acids [1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 85 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 92 |

| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 88 |

Table 2: Suzuki Coupling of other Dichloropyridines with Boronic Acids [3][4]

| Entry | Dichloropyridine | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu | Dioxane/H₂O | 100 | 24 | 94 |

| 2 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | EtOH/H₂O | 80 | 2 | 95 |

| 3 | 2,3,5-Trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | EtOH/H₂O | 80 | 2 | 96 |

| 4 | 2,3,5-Trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | EtOH/H₂O | 80 | 2.5 | 94 |

Experimental Protocols

The following are representative protocols for the Suzuki coupling of this compound with an arylboronic acid. These protocols are based on established methods for similar substrates and should be optimized for specific applications.

Protocol 1: Conventional Heating

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, often in a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis

Materials:

-

Same as Protocol 1

-

Microwave reactor vials

Procedure:

-

Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol).

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 2:1, 3 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).

-

Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki Coupling

Caption: A general workflow for performing a Suzuki coupling reaction.

References

- 1. mdpi.com [mdpi.com]

- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Versatility of 3-Amino-2,4-dichloropyridine in Medicinal Chemistry: Application Notes and Protocols for Kinase Inhibitor Synthesis

Introduction: 3-Amino-2,4-dichloropyridine is a highly functionalized heterocyclic building block of significant interest to the medicinal chemistry community. Its unique arrangement of amino and chloro substituents on the pyridine ring provides a versatile platform for the synthesis of a diverse array of complex molecules, particularly kinase inhibitors. The strategic positioning of reactive sites allows for selective and sequential modifications, making it an ideal starting material for the construction of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Janus Kinase (JAK) inhibitors.

Application Notes

The dichloropyridine scaffold allows for differential reactivity of the two chlorine atoms. The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position, which is ortho to the directing amino group. This inherent reactivity profile can be exploited for the regioselective introduction of various substituents. Furthermore, the amino group can be readily acylated or can participate in coupling reactions.

Key reactions that highlight the utility of this compound as a building block include:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it is typically employed to introduce aryl or heteroaryl moieties at either the 2- or 4-position, depending on the reaction conditions and the catalyst/ligand system used. This is a crucial step in building the core structure of many kinase inhibitors.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds. It is instrumental in coupling primary or secondary amines to the pyridine core, a common feature in many biologically active molecules. Similar to the Suzuki coupling, the site of amination can be controlled to achieve the desired isomer.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms, makes it susceptible to SNAr reactions. This allows for the introduction of a variety of nucleophiles, such as alcohols, thiols, and amines, often with predictable regioselectivity.

These synthetic strategies enable the construction of complex scaffolds that can be tailored to target the ATP-binding site of specific kinases. One notable class of kinase inhibitors that can be conceptually derived from this compound are Janus Kinase (JAK) inhibitors.

Case Study: Synthesis of a JAK Inhibitor Precursor

The following protocols provide a conceptual framework for the synthesis of a key intermediate for a Janus Kinase (JAK) 3 inhibitor, inspired by the structure of compounds like Ritlecitinib (PF-06651600). While the exact industrial synthesis of Ritlecitinib may differ and does not explicitly start from this compound, these protocols illustrate how this building block can be utilized to construct similar pharmacophores.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 4-Position

This protocol describes the selective introduction of an aryl group at the C4 position of this compound.

Materials: